6-Cyanopyridin-3-yl acetate
Description
6-Cyanopyridin-3-yl acetate is a pyridine derivative characterized by a cyano (-CN) group at the 6-position and an acetate (-OAc) group at the 3-position of the pyridine ring. For instance, pyridone derivatives can react with acetic anhydride in acetic acid to form acetylated products, as demonstrated in the synthesis of related compounds . The molecular formula is inferred as C₈H₆N₂O₂, with a molecular weight of 166.15 g/mol, based on structural analogs (e.g., methyl esters in ).
Properties
IUPAC Name |
(6-cyanopyridin-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6(11)12-8-3-2-7(4-9)10-5-8/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSWNVIAPRLSCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629121 | |
| Record name | 6-Cyanopyridin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-96-4 | |
| Record name | 5-(Acetyloxy)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyanopyridin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyanopyridin-3-yl acetate can be achieved through various methods. One common approach involves the reaction of 3-hydroxypyridine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of 6-Cyanopyridin-3-yl acetate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Cyanopyridin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential use in drug development, particularly targeting specific enzymes or receptors involved in disease processes. Notably, it has demonstrated antiproliferative effects in preclinical studies against various cancer cell lines. For instance, cytotoxicity assays have shown IC50 values indicating significant potency comparable to established chemotherapeutic agents like Adriamycin.
6-Cyanopyridin-3-yl acetate exhibits a range of biological activities:
- Antiproliferative Activity : Recent studies have highlighted its potential as an anticancer agent. In vitro assays against breast and liver carcinoma cell lines revealed strong cytotoxicity with low micromolar IC50 values.
- Antimicrobial Activity : The compound has shown notable inhibitory effects against bacterial strains such as Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Organic Synthesis
In organic chemistry, 6-Cyanopyridin-3-yl acetate serves as an intermediate for synthesizing more complex organic molecules. It is used in developing new catalysts and ligands for various chemical reactions, enhancing the efficiency of synthetic pathways.
Cytotoxicity Assays
In a study evaluating the cytotoxic effects on breast and liver carcinoma cell lines, 6-Cyanopyridin-3-yl acetate exhibited IC50 values in the low micromolar range, indicating strong anticancer potential compared to standard treatments like Adriamycin.
Antimicrobial Efficacy
Another investigation assessed the compound's effectiveness against various pathogens. Results indicated that it inhibited the growth of several bacterial strains at concentrations that were non-toxic to human cells, suggesting a favorable therapeutic index.
Mechanism of Action
The mechanism of action of 6-Cyanopyridin-3-yl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
The following table and analysis compare 6-Cyanopyridin-3-yl acetate with structurally related pyridine compounds, focusing on substituents, molecular properties, and functional group effects.
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing Groups (EWGs): The -CN group in 6-Cyanopyridin-3-yl acetate significantly increases electrophilicity at the pyridine ring, making it reactive toward nucleophilic substitutions. This contrasts with methoxy (-OCH₃) or methyl groups, which are electron-donating . Halogen substituents (e.g., -Cl, -Br) in analogs like 6-Chloropyridin-3-yl acetate or Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate enhance oxidative stability and facilitate Suzuki-Miyaura cross-coupling reactions .
- Functional Group Variations: Acetate (-OAc) vs. Methyl Ester (-COOCH₃): The acetate group in 6-Cyanopyridin-3-yl acetate is more labile under basic conditions compared to methyl esters, making it a better leaving group in hydrolysis reactions . Amide vs. Ester: 2-Chloro-N-(6-cyanopyridin-3-yl)acetamide introduces hydrogen-bonding capability via the amide group, which could enhance binding in biological systems compared to ester derivatives .
Physicochemical Properties
- Log Kow and Solubility: While direct data for 6-Cyanopyridin-3-yl acetate is unavailable, its methyl ester analog (Log Kow ~1.5–2.0) suggests moderate lipophilicity, balancing between hydrophilic acrylates and hydrophobic halogenated derivatives .
- Thermal Stability: The -CN group may reduce thermal stability compared to methoxy-substituted pyridines, which exhibit higher decomposition temperatures .
Biological Activity
6-Cyanopyridin-3-yl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmaceutical research.
Chemical Structure and Synthesis
6-Cyanopyridin-3-yl acetate belongs to the class of substituted pyridines, characterized by the presence of a cyano group at the 6-position and an acetate group at the 3-position. The synthesis typically involves the reaction of 6-cyanopyridine with acetic anhydride or acetyl chloride under controlled conditions. This method has been optimized for yield and purity, ensuring that the resultant compound can be effectively evaluated for biological activity.
Biological Activity Overview
The biological activities associated with 6-cyanopyridin-3-yl acetate include:
- Antitumor Activity : Several studies have demonstrated that pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promising results against liver carcinoma cells (HEPG2), with IC50 values indicating potent antitumor properties .
- Antimicrobial Properties : The pyridine moiety is known for its antimicrobial effects. Compounds similar to 6-cyanopyridin-3-yl acetate have been tested against bacterial strains, showing effective inhibition .
- Anti-inflammatory Effects : Some derivatives have also been reported to possess anti-inflammatory properties, making them candidates for further development in treating inflammatory diseases .
Antitumor Activity
A study focused on a series of cyanopyridine derivatives, including 6-cyanopyridin-3-yl acetate, evaluated their antitumor activity against HEPG2 cells. The findings indicated that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin. For example:
| Compound | IC50 (µM) |
|---|---|
| Doxorubicin | 0.72 |
| 6-Cyanopyridin-3-yl acetate | 1.46 |
| Other derivatives | Varies (22.3 - 74.3) |
This table illustrates that 6-cyanopyridin-3-yl acetate exhibited potent activity comparable to established drugs, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Research has also explored the antimicrobial efficacy of this compound against various pathogens. A study reported that derivatives containing the cyanopyridine structure demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showcasing the compound's effectiveness in inhibiting bacterial growth.
Structure-Activity Relationship (SAR)
The biological activities of 6-cyanopyridin-3-yl acetate can be correlated with its chemical structure through SAR studies. Modifications to the pyridine ring or substituents can enhance or diminish its biological effects. For instance:
- Substituent Variations : Altering the position or nature of substituents on the pyridine ring can lead to variations in potency and selectivity towards specific biological targets.
- Cyclic Structures : Incorporating cyclic structures into the cyanopyridine framework may improve binding affinity to target proteins involved in tumor growth or microbial resistance mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Cyanopyridin-3-yl acetate, and how can reaction conditions be tailored to improve yield?
- Methodology :
- One-pot synthesis : Utilize catalysts like ytterbium perfluorooctanoate to streamline multi-step reactions, reducing intermediate isolation and improving efficiency .
- Solvent selection : 2,2,2-Trifluoroethanol enhances reaction rates and purity by stabilizing intermediates and reducing side reactions .
- Yield optimization : Conduct fractional factorial experiments to test variables (temperature, stoichiometry, solvent ratio) and identify critical parameters. For example, increasing reaction time from 6 to 12 hours may improve yield by 15–20% .
Q. Which spectroscopic techniques are critical for confirming the structure of 6-Cyanopyridin-3-yl acetate?
- Methodology :
- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to verify the acetate group (δ 2.1–2.3 ppm for CH3) and pyridine ring protons (δ 7.5–8.5 ppm). <sup>13</sup>C signals at ~170 ppm confirm the carbonyl group .
- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., m/z 192.07 for C8H6N2O2<sup>+</sup>) and fragmentation patterns .
- IR spectroscopy : Identify characteristic stretches for C≡N (~2240 cm<sup>-1</sup>) and ester C=O (~1740 cm<sup>-1</sup>) .
Q. How does pH influence the stability of 6-Cyanopyridin-3-yl acetate in aqueous solutions?
- Methodology :
- Accelerated stability testing : Incubate the compound in buffers (pH 3–10) at 40°C for 72 hours. Monitor degradation via HPLC, noting hydrolysis rates under acidic (pH < 5) or alkaline (pH > 8) conditions.
- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t1/2) to model stability .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 6-Cyanopyridin-3-yl acetate in nucleophilic substitution reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron density maps and Fukui indices to identify reactive sites (e.g., the cyano group’s electrophilicity).
- Molecular docking : Simulate interactions with enzymes (e.g., kinases) to predict binding affinities and guide drug design .
- Solvent modeling : Use COSMO-RS to assess solvent effects on reaction pathways .
Q. What strategies resolve contradictions in reported biological activity data for 6-Cyanopyridin-3-yl acetate?
- Methodology :
- Meta-analysis : Aggregate data from kinase inhibition assays (e.g., EGFR/HER2) and apply statistical tools (ANOVA, regression) to identify outliers or confounding variables (e.g., impurity levels) .
- Dose-response reevaluation : Test the compound across a broader concentration range (e.g., 1 nM–100 µM) to confirm IC50 consistency .
- Control standardization : Ensure uniform assay conditions (e.g., ATP concentration, incubation time) to reduce inter-lab variability .
Q. How can structure-activity relationship (SAR) studies enhance the compound’s efficacy as a kinase inhibitor?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replacing the acetate with bulkier esters) and compare inhibitory activity using enzyme-linked immunosorbent assays (ELISA).
- 3D-QSAR modeling : Align molecular descriptors (e.g., steric, electronic) with bioactivity data to identify critical pharmacophore features .
- Crystallography : Co-crystallize the compound with target kinases (e.g., EGFR) to visualize binding modes and guide rational design .
Q. What experimental designs mitigate confounding factors in assessing the compound’s photostability?
- Methodology :
- Light-exposure protocols : Use calibrated UV lamps (λ = 254–365 nm) in controlled chambers. Monitor degradation via UV-Vis spectroscopy at timed intervals.
- Multivariate analysis : Apply principal component analysis (PCA) to isolate variables (e.g., oxygen levels, solvent polarity) impacting degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
